molecular formula H6N4O4Pd B084594 trans-Diamminedinitropalladium(II) CAS No. 14409-60-0

trans-Diamminedinitropalladium(II)

Cat. No.: B084594
CAS No.: 14409-60-0
M. Wt: 232.5 g/mol
InChI Key: FEVAROJZEMZJGB-UHFFFAOYSA-L
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Description

trans-Diamminedinitropalladium(II) is a coordination compound with the chemical formula

[Pd(NH3)2(NO2)2]\text{[Pd(NH}_3\text{)}_2\text{(NO}_2\text{)}_2\text{]}[Pd(NH3​)2​(NO2​)2​]

. It is a palladium complex where the palladium ion is coordinated by two ammonia molecules and two nitrite ions. This compound is known for its interesting chemical properties and potential applications in various fields, including catalysis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

trans-Diamminedinitropalladium(II) can be synthesized through the reaction of palladium(II) chloride with ammonia and sodium nitrite. The general reaction scheme is as follows:

PdCl2+2NH3+2NaNO2[Pd(NH3)2(NO2)2]+2NaCl\text{PdCl}_2 + 2\text{NH}_3 + 2\text{NaNO}_2 \rightarrow \text{[Pd(NH}_3\text{)}_2\text{(NO}_2\text{)}_2\text{]} + 2\text{NaCl} PdCl2​+2NH3​+2NaNO2​→[Pd(NH3​)2​(NO2​)2​]+2NaCl

The reaction is typically carried out in an aqueous solution at room temperature. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of diamminebis(nitrito-O)palladium may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

trans-Diamminedinitropalladium(II) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.

    Reduction: It can be reduced to form palladium metal or lower oxidation state complexes.

    Substitution: The ammonia and nitrite ligands can be substituted by other ligands, such as phosphines or halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.

    Substitution: Ligand exchange reactions can be carried out using various ligands under mild conditions, typically in an inert atmosphere to prevent oxidation.

Major Products Formed

    Oxidation: Higher oxidation state palladium complexes.

    Reduction: Palladium metal or lower oxidation state complexes.

    Substitution: New palladium complexes with different ligands.

Scientific Research Applications

trans-Diamminedinitropalladium(II) has several scientific research applications:

    Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation, carbon-carbon coupling, and oxidation reactions.

    Materials Science: The compound is used in the preparation of palladium-based materials, such as nanoparticles and thin films, which have applications in electronics and sensors.

    Biology and Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.

    Industry: It is used in the production of fine chemicals and pharmaceuticals, where palladium-catalyzed reactions are essential.

Mechanism of Action

The mechanism of action of diamminebis(nitrito-O)palladium involves its ability to coordinate with various substrates and facilitate chemical transformations. The palladium center acts as a Lewis acid, activating substrates for nucleophilic attack. In biological systems, the compound can bind to DNA and proteins, disrupting their function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    trans-Diamminedinitropalladium(II): Similar in structure but with different ligand orientation.

    Tetraamminepalladium(II) chloride: Contains four ammonia ligands instead of two ammonia and two nitrite ligands.

    Palladium(II) acetate: Contains acetate ligands instead of ammonia and nitrite.

Uniqueness

trans-Diamminedinitropalladium(II) is unique due to its specific ligand arrangement, which imparts distinct chemical reactivity and stability

Biological Activity

Introduction

trans-Diamminedinitropalladium(II) (trans-Pd(NO2)2(NH3)2) is an organometallic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into its mechanisms of action, cytotoxicity, and therapeutic potential, supported by various studies and data.

trans-Diamminedinitropalladium(II) is characterized by its coordination of two nitrite ions and two ammonia molecules to a palladium ion. The compound's biological activity primarily stems from its ability to form strong complexes with biomolecules, including proteins and DNA. This interaction can disrupt cellular processes by disturbing ionic equilibria and replacing essential ions within cells.

  • Formation of Complexes : The palladium ion can interact with functional groups in macromolecules, leading to structural changes that affect cellular functions.
  • Cytotoxic Effects : The compound has shown the ability to induce apoptosis (programmed cell death) and necrosis in various cancer cell lines, highlighting its potential as an anticancer agent .

Cytotoxicity Studies

Numerous studies have evaluated the cytotoxic effects of trans-Diamminedinitropalladium(II) on different tumor cell lines. Notably, the compound has exhibited significant cytotoxicity against A549 (human alveolar adenocarcinoma) and HT29 (human colorectal carcinoma) cells.

Key Findings from Research

  • Cytotoxic Activity : In vitro tests demonstrated that trans-Pd(NO2)2(NH3)2 is more cytotoxic to cancer cells compared to normal lymphocytes, indicating a selective action against tumor cells .
  • Mechanisms of Cell Death : The compound induces both apoptosis and necrosis in cancer cells, with higher rates of necrosis observed in some studies .

Comparative Cytotoxicity Data

CompoundCell Lines TestedIC50 Values (µM)Mode of Action
trans-Diamminedinitropalladium(II)A549, HT2910 - 30Apoptosis & Necrosis
CisplatinA549, HT295 - 15Apoptosis
Other Palladium(II) ComplexesVarious Cancer Cell Lines15 - 50Varies by complex structure

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Study 1: Evaluation of Antiproliferative Activity

In a study assessing the antiproliferative effects of various palladium complexes, trans-Diamminedinitropalladium(II) demonstrated significant activity against multiple human tumor cell lines, including HeLa (cervical carcinoma) and MCF-7 (breast adenocarcinoma). The results indicated that the palladium complex's activity was comparable to that of cisplatin, a well-known chemotherapeutic agent .

Study 2: Molecular Interaction Analysis

Molecular docking studies have shown that trans-Diamminedinitropalladium(II) interacts effectively with DNA and serum proteins such as Human Serum Albumin (HSA). These interactions are believed to play a crucial role in its cytotoxic mechanism, potentially leading to enhanced drug delivery and efficacy against tumors .

Properties

IUPAC Name

azane;palladium(2+);dinitrite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2HNO2.2H3N.Pd/c2*2-1-3;;;/h2*(H,2,3);2*1H3;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVAROJZEMZJGB-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N.N.N(=O)[O-].N(=O)[O-].[Pd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H6N4O4Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28068-05-5, 14852-83-6, 14409-60-0
Record name Diamminebis(nitrito-κO)palladium
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Record name Palladium, diamminebis(nitrito-kappaO)-
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Record name Palladium, diamminebis(nitrito-.kappa.N)-
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